

A Technical Guide to [Leu15]-Gastrin I (human): Synthesis and Biological Function

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [Leu15]-Gastrin I (human), a synthetic analog of the peptide hormone Gastrin I. We delve into the rationale for its development, detailing the solid-phase synthesis methodology, and elucidating its mechanism of action through the cholecystokinin B (CCK-B) receptor. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of the synthetic workflow and signaling pathways to serve as a practical resource for researchers in gastroenterology, oncology, and peptide chemistry.

Introduction: The Genesis of a Stable Gastrin Analog

Gastrin I is a crucial peptide hormone primarily responsible for stimulating gastric acid secretion and regulating the growth of the gastrointestinal epithelium.[1][2][3] The native human form, a 17-amino acid peptide, contains a methionine residue at position 15 ([Met15]-Gastrin I). This methionine is susceptible to oxidation, which can lead to a significant loss of biological activity, posing challenges for experimental and therapeutic applications.

To address this stability issue, the synthetic analog [Leu15]-Gastrin I was developed, where the methionine at position 15 is replaced by leucine.[2] This substitution confers enhanced stability



in aqueous solutions while maintaining the full biological potency of the native hormone.[2][4][5] Like its natural counterpart, [Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B (CCK-B) receptor, a G-protein-coupled receptor (GPCR).[1][6] This interaction triggers a cascade of intracellular signaling events that are pivotal in both normal physiological processes and in the pathophysiology of certain cancers, particularly gastric adenocarcinoma where the CCK-B receptor is often overexpressed.[1][6]

Physicochemical and Biological Properties

[Leu15]-Gastrin I is a heptadecapeptide amide with a pyroglutamic acid residue at the N-terminus. Its stability and well-defined biological activity make it a valuable tool in research.

| Property | Value | Reference |
|---------------------|---|-----------|
| Amino Acid Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu- Glu-Glu-Glu-Ala-Tyr-Gly-Trp- Leu-Asp-Phe-NH2 | [1][2] |
| Molecular Formula | С98Н126N20О31 | [1][2] |
| Molecular Weight | 2080.15 g/mol | [1][2] |
| CAS Number | 39024-57-2 | [1][2] |
| Primary Receptor | Cholecystokinin B (CCK-B) Receptor | [1][6] |

Synthesis of [Leu15]-Gastrin I (human)

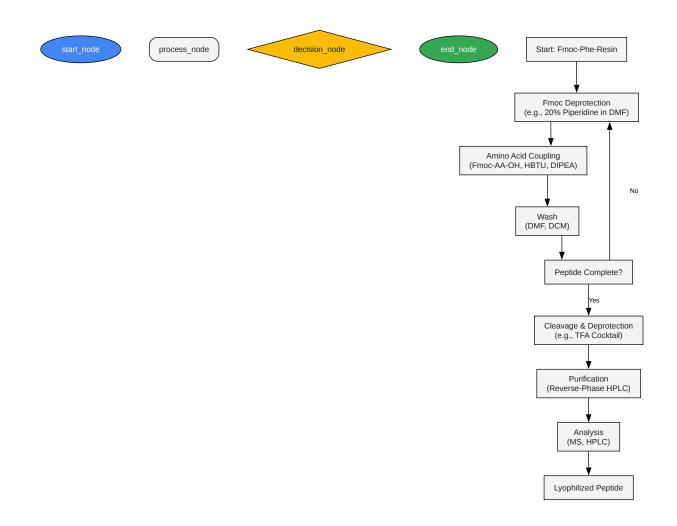
The synthesis of [Leu15]-Gastrin I is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Synthesis Workflow

The SPPS process involves a series of repeating cycles of deprotection and coupling, followed by final cleavage from the resin and purification. The use of a polar polyamide resin support and fluorenylmethoxycarbonyl (Fmoc) for $N\alpha$ -amino protection minimizes the need for harsh



acidic conditions, which is particularly beneficial for sequences containing sensitive residues like tryptophan and multiple glutamic acid residues.[7][8]





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Caption: General workflow for Fmoc-based solid-phase peptide synthesis of [Leu15]-Gastrin I.

Detailed Experimental Protocol: Solid-Phase Synthesis

The following protocol is a representative example based on established methods for gastrin peptide synthesis.[7][8][9]

- Resin Preparation: Start with a suitable solid support, such as a 2-chlorotrityl chloride resin or a polar polydimethylacrylamide resin.[4][6][8] The first amino acid (Fmoc-Phe-OH) is loaded onto the resin.
- Elongation Cycle: The peptide chain is assembled in a C-terminal to N-terminal direction. For each amino acid addition, the cycle consists of:
 - a. Fmoc Deprotection: The Nα-Fmoc protecting group is removed by treating the resinbound peptide with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes.
 - b. Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.
 - c. Coupling: The next Fmoc-protected amino acid (typically a 4- to 6-fold molar excess) is activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin, and the coupling reaction proceeds for 1-2 hours. Side-chain protecting groups (e.g., t-butyl for Glu, Asp, Tyr) are used where necessary.[8][9]
 - d. Washing: The resin is washed again with DMF and DCM to remove unreacted reagents.
 A small sample of resin can be taken for a ninhydrin test to confirm the completion of the coupling step.
- N-terminal Pyroglutamic Acid Formation: The final N-terminal pyroglutamyl (Pyr) residue is formed from a glutaminyl (Gln) precursor during the final acid cleavage step.[7]



- Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.
 This is achieved by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
- Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and washed. The resulting solid is dissolved in a minimal amount of aqueous acetic acid or acetonitrile/water and purified using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
- Characterization and Lyophilization: The fractions containing the pure peptide are pooled, analyzed for purity by analytical HPLC and for correct mass by mass spectrometry, and then lyophilized to yield the final product as a white powder.[1]

Biological Activity and Signaling Pathway

[Leu15]-Gastrin I functions as a selective agonist for the CCK-B receptor.[1][6] This receptor is a member of the Gq/11 family of G-protein-coupled receptors.[10][11]

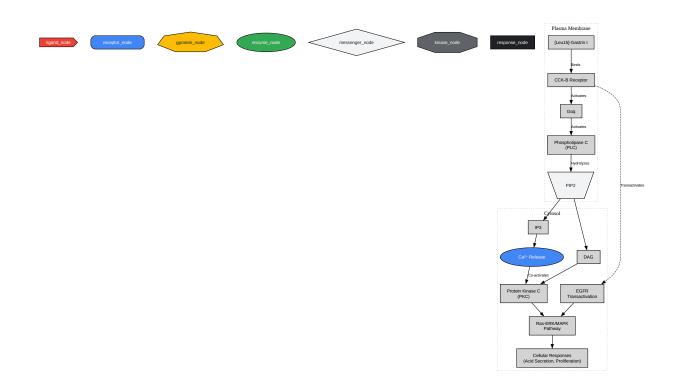
Mechanism of Action

Binding of [Leu15]-Gastrin I to the CCK-B receptor on the surface of cells, such as gastric parietal cells or certain tumor cells, initiates a conformational change in the receptor. This activates the associated heterotrimeric Gq protein, causing the G α q subunit to exchange GDP for GTP and dissociate from the G β y dimer.[11]

The activated G α q subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP $_2$) into two second messengers: inositol 1,4,5-trisphosphate (IP $_3$) and diacylglycerol (DAG). IP $_3$ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca $_2$ + into the cytosol. DAG, along with the increased intracellular Ca $_2$ +, activates protein kinase C (PKC).[1]

These initial events trigger further downstream signaling cascades, including the Ras-ERK/MAPK pathway and transactivation of the epidermal growth factor receptor (EGFR), which are critical for mediating the proliferative and anti-apoptotic effects of gastrin.[1][11][12]





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Caption: Signaling pathway of [Leu15]-Gastrin I via the CCK-B receptor.



Quantitative Biological Data

[Leu15]-Gastrin I exhibits full biological activity comparable to the native hormone. Its potency is demonstrated by its ability to stimulate physiological responses at very low concentrations. The data below for Gastrin I is representative of the activity of its Leu15 analog.

| Assay | EC50 | Cell Type / System | Reference |
|-------------------------------------|----------|--------------------------|-----------|
| Epithelial Cell Proliferation | 6.2 pM | Gastric Epithelial Cells | |
| Histamine Secretion | 0.014 nM | Gastric Cells | |
| Hydrolysis by ACE (K _m) | 420 μΜ | in vitro enzyme assay | [4] |

Conclusion

[Leu15]-Gastrin I (human) stands as a robust and reliable tool for studying the multifaceted roles of gastrin in physiology and disease. Its enhanced stability overcomes the primary limitation of the natural peptide, facilitating reproducible results in a variety of experimental settings, from in vitro cell culture to in vivo studies. The detailed synthesis protocols and a clear understanding of its signaling mechanism, as outlined in this guide, provide researchers with the essential information required to effectively utilize this peptide in their investigations of gastrointestinal function and cancer biology.

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